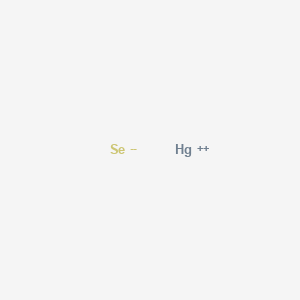
Mercury(2+);selenium(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(2+);selenium(2-) is a compound formed by the combination of mercury and selenium ions. This compound is of significant interest due to its unique properties and interactions, particularly in the context of environmental science and toxicology. Mercury is a well-known toxic element, while selenium, although essential in small amounts, can also be toxic at higher concentrations. The interaction between these two elements can influence their bioavailability and toxicity, making Mercury(2+);selenium(2-) a compound of considerable scientific interest .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Mercury(2+);selenium(2-) typically involves the direct reaction of elemental mercury with selenium. This can be achieved through various methods, including gas-phase reactions and solid-state reactions. For example, mercury vapor can be passed over selenium at elevated temperatures to form Mercury(2+);selenium(2-). Alternatively, mercury and selenium powders can be mixed and heated to induce the reaction .
Industrial Production Methods: In industrial settings, the production of Mercury(2+);selenium(2-) may involve more sophisticated techniques to ensure purity and control over the reaction conditions. These methods can include the use of controlled atmospheres to prevent contamination and the application of specific temperature and pressure conditions to optimize the yield of the desired compound .
化学反応の分析
Types of Reactions: Mercury(2+);selenium(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of mercury and selenium, as well as the specific conditions under which the reactions occur .
Common Reagents and Conditions: Common reagents used in reactions involving Mercury(2+);selenium(2-) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperature and pH ranges to ensure the desired reaction pathway .
Major Products Formed: The major products formed from reactions involving Mercury(2+);selenium(2-) depend on the specific reagents and conditions used. For example, oxidation reactions may produce mercury oxides and selenium oxides, while reduction reactions could yield elemental mercury and selenium .
科学的研究の応用
Mercury(2+);selenium(2-) has several scientific research applications, particularly in the fields of environmental science, toxicology, and materials science. In environmental science, the compound is studied for its role in the bioavailability and toxicity of mercury and selenium in ecosystems. Researchers investigate how the compound influences the accumulation and distribution of these elements in various organisms .
In toxicology, Mercury(2+);selenium(2-) is of interest due to its potential to mitigate mercury toxicity. Selenium can bind to mercury, reducing its bioavailability and toxicity. This interaction is particularly relevant in the context of mercury exposure from dietary sources, such as fish consumption .
The compound’s unique properties make it a candidate for use in various technological applications .
作用機序
The mechanism by which Mercury(2+);selenium(2-) exerts its effects involves the formation of stable complexes between mercury and selenium. These complexes can reduce the bioavailability of mercury, thereby mitigating its toxic effects. The molecular targets of this interaction include selenoproteins and other selenium-containing molecules, which can bind to mercury and prevent it from interacting with cellular components .
類似化合物との比較
Mercury(2+);selenium(2-) can be compared to other mercury and selenium compounds, such as mercury sulfide and selenium dioxide. While all these compounds involve mercury or selenium, Mercury(2+);selenium(2-) is unique in its ability to form stable complexes that reduce mercury toxicity. This property distinguishes it from other mercury compounds, which may not have the same mitigating effects .
List of Similar Compounds:- Mercury sulfide (HgS)
- Selenium dioxide (SeO2)
- Mercury telluride (HgTe)
- Cadmium selenide (CdSe)
- Zinc selenide (ZnSe)
Conclusion
Mercury(2+);selenium(2-) is a compound of significant scientific interest due to its unique properties and interactions Its ability to form stable complexes that reduce mercury toxicity makes it a valuable subject of study in environmental science, toxicology, and materials science
特性
CAS番号 |
11138-42-4 |
|---|---|
分子式 |
HgSe |
分子量 |
279.56 g/mol |
IUPAC名 |
mercury(2+);selenium(2-) |
InChI |
InChI=1S/Hg.Se/q+2;-2 |
InChIキー |
PZWRDGVMERHXIK-UHFFFAOYSA-N |
正規SMILES |
[Se-2].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
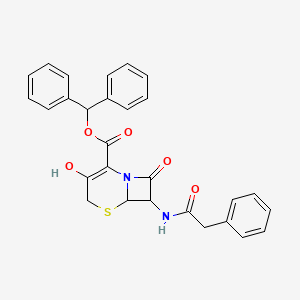
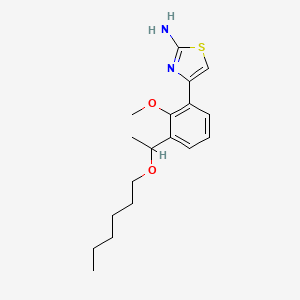
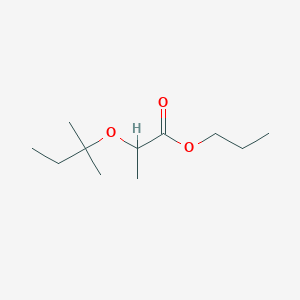
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
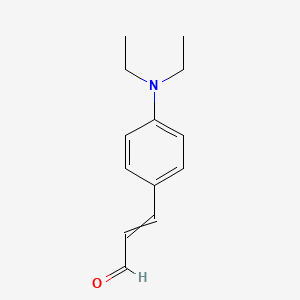
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
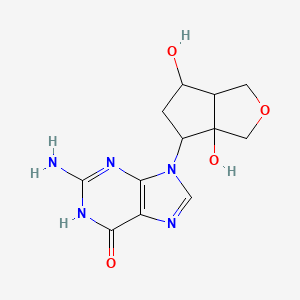
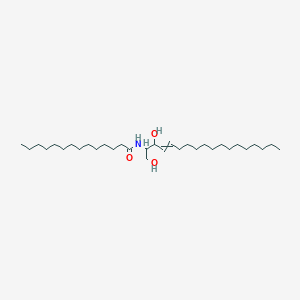
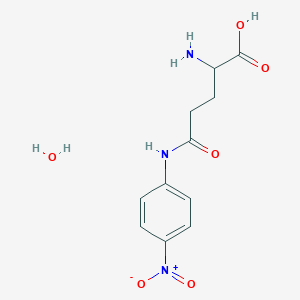
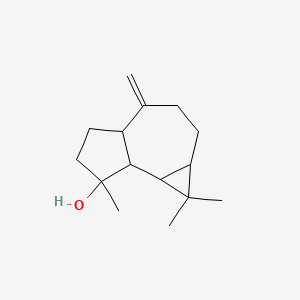
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
